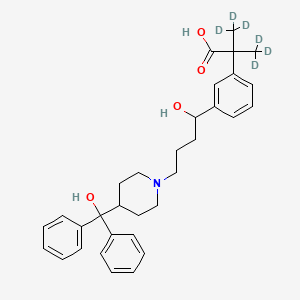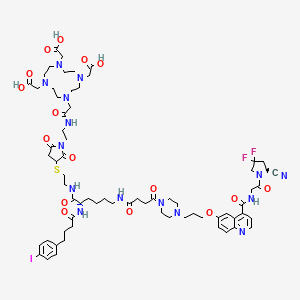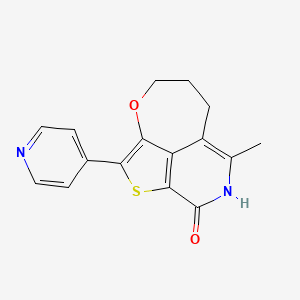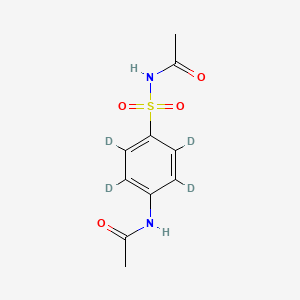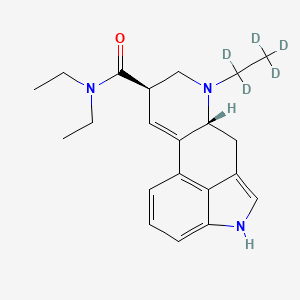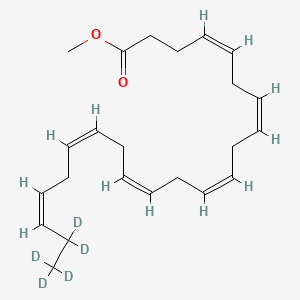
DHPDS (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is a pH-sensitive dye that is used to measure pH changes inside cells. It is also known for creating charge transfer complexes for studies on nanostructure assembly .
Preparation Methods
The preparation of 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt involves the functionalization of carbon nanotubes with the dye molecule, enabling them to indicate pH values over a specific range. The nanotubes are coated with a layer of electron-donating zinc phthalocyanine, which strengthens the interaction between the carbon nanotubes and the dye . For in vivo applications, the compound can be prepared by dissolving it in dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and double-distilled water .
Chemical Reactions Analysis
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to its hydroxyl groups.
Substitution: The sulfonic acid groups can undergo substitution reactions with suitable reagents.
Complex Formation: It forms charge transfer complexes, which are crucial for studies on nanostructure assembly.
Common reagents used in these reactions include electron-donating compounds like zinc phthalocyanine . The major products formed from these reactions are typically the modified carbon nanotubes or other nanostructures.
Scientific Research Applications
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH-sensitive dye for measuring pH changes in various chemical reactions.
Biology: Employed to measure intracellular pH changes in cells, particularly in isolated perfused rat liver.
Industry: Utilized in the creation of charge transfer complexes for nanostructure assembly.
Mechanism of Action
The mechanism of action of 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt involves its pH-sensitive properties. The two pH-sensitive terminal hydroxy groups facilitate dual excitation and dual emission properties, allowing it to measure pH changes accurately. The compound interacts with molecular targets and pathways involved in pH regulation within cells .
Comparison with Similar Compounds
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is unique due to its dual excitation and emission properties, making it highly sensitive to pH changes. Similar compounds include:
- 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
These compounds also exhibit pH-sensitive properties but may differ in their specific applications and sensitivity ranges.
Properties
Molecular Formula |
C16H8Na2O8S2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
disodium;6,8-dihydroxypyrene-1,3-disulfonate |
InChI |
InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
JISMNCQKTAIERN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


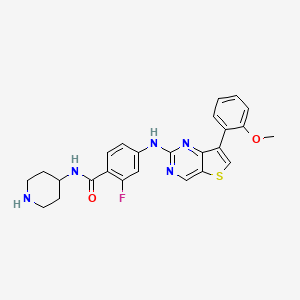

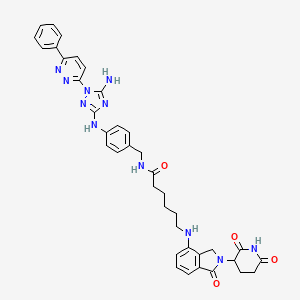
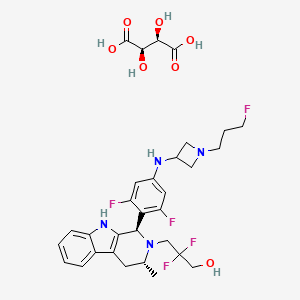
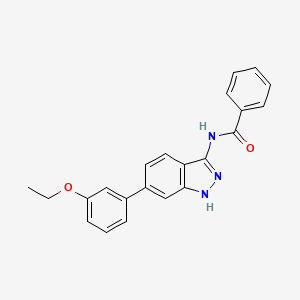
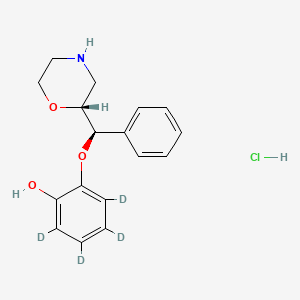
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
